molecular formula C21H19NO3 B14383348 Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime CAS No. 88354-93-2

Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime

Cat. No.: B14383348
CAS No.: 88354-93-2
M. Wt: 333.4 g/mol
InChI Key: QKZNNHFPOTZJEO-OQKWZONESA-N
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Description

Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its unique structure, which includes a benzaldehyde moiety and a phenoxyphenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime typically involves the reaction of benzaldehyde with hydroxylamine to form the oxime. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction can be represented as follows:

Benzaldehyde+HydroxylamineBenzaldehyde Oxime\text{Benzaldehyde} + \text{Hydroxylamine} \rightarrow \text{Benzaldehyde Oxime} Benzaldehyde+Hydroxylamine→Benzaldehyde Oxime

For the specific compound, the phenoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the oxime reacts with a suitable phenoxyphenoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Preparation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Introduction of Phenoxyphenoxyethyl Group: The oxime is then reacted with a phenoxyphenoxyethyl halide in the presence of a base like potassium carbonate to form the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The phenoxyphenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted oximes depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The phenoxyphenoxyethyl group can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Oxime: Lacks the phenoxyphenoxyethyl group, making it less hydrophobic.

    Phenoxyphenoxyethyl Oxime: Similar structure but different functional groups attached to the oxime.

Uniqueness

Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is unique due to its combination of a benzaldehyde moiety and a phenoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88354-93-2

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-[2-(4-phenoxyphenoxy)ethoxy]-1-phenylmethanimine

InChI

InChI=1S/C21H19NO3/c1-3-7-18(8-4-1)17-22-24-16-15-23-19-11-13-21(14-12-19)25-20-9-5-2-6-10-20/h1-14,17H,15-16H2/b22-17+

InChI Key

QKZNNHFPOTZJEO-OQKWZONESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/OCCOC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NOCCOC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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